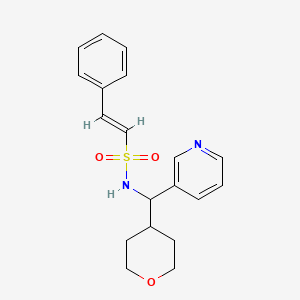
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure higher yields and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in the identification and characterization of protein complexes .
Mécanisme D'action
The mechanism of action of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as proteins. The diethylaminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, facilitating the binding and stabilization of protein complexes. This interaction can modulate the activity and function of the target proteins, making it useful in proteomics research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diethylaminomethyl-5-phenyl-furan-2-carboxylic acid
- 2-Diethylaminomethyl-5-phenyl-thiophene-3-carboxylic acid
- 2-Diethylaminomethyl-5-phenyl-pyrrole-3-carboxylic acid
Uniqueness
2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid is unique due to its specific furan ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with thiophene or pyrrole rings. The presence of the diethylaminomethyl group also enhances its ability to interact with proteins, making it particularly valuable in proteomics research .
Propriétés
IUPAC Name |
2-(diethylaminomethyl)-5-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-17(4-2)11-15-13(16(18)19)10-14(20-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHTZGVVVJKHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24800970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)





![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)

![1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B2919213.png)

![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
